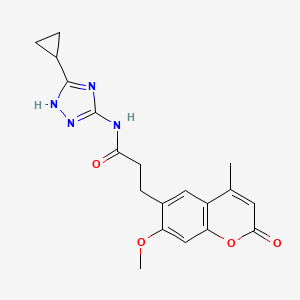

N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide

Description

“N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide” is a synthetic organic compound that features a triazole ring, a chromenone moiety, and a propanamide group

Properties

Molecular Formula |

C19H20N4O4 |

|---|---|

Molecular Weight |

368.4 g/mol |

IUPAC Name |

N-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-3-(7-methoxy-4-methyl-2-oxochromen-6-yl)propanamide |

InChI |

InChI=1S/C19H20N4O4/c1-10-7-17(25)27-15-9-14(26-2)12(8-13(10)15)5-6-16(24)20-19-21-18(22-23-19)11-3-4-11/h7-9,11H,3-6H2,1-2H3,(H2,20,21,22,23,24) |

InChI Key |

PCCRDONBTUMBCU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NC3=NNC(=N3)C4CC4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide” typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring through cyclization reactions involving hydrazine derivatives and appropriate nitriles. The chromenone moiety can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters under acidic conditions. The final step involves coupling the triazole and chromenone intermediates with a propanamide linker using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

“N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide” can undergo various chemical reactions, including:

Oxidation: The methoxy group on the chromenone ring can be oxidized to form a hydroxyl group.

Reduction: The carbonyl groups in the chromenone and propanamide moieties can be reduced to alcohols.

Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that triazole derivatives, including the compound , possess significant antimicrobial activity against various pathogens. The presence of the triazole moiety enhances the compound's ability to inhibit bacterial growth, making it a candidate for developing new antibiotics. Studies have shown that derivatives of triazoles can effectively combat antibiotic-resistant bacteria, which is a growing concern in clinical settings .

Anticancer Activity

The compound has been evaluated for its anticancer properties. Triazole-containing compounds have demonstrated efficacy against several cancer cell lines due to their ability to interfere with cellular processes such as apoptosis and cell cycle regulation. Specifically, the incorporation of the chromenone structure may enhance its activity by targeting specific pathways involved in tumor growth and metastasis .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. By modulating inflammatory pathways, it could potentially serve as a therapeutic agent for conditions characterized by chronic inflammation .

Interaction with Biological Targets

The triazole ring can interact with various enzymes and receptors involved in disease processes. For instance, it may inhibit enzymes critical for DNA synthesis in bacteria or cancer cells, leading to growth arrest.

Modulation of Signaling Pathways

The compound may influence signaling pathways related to inflammation and apoptosis. By modulating these pathways, it can potentially enhance therapeutic outcomes in inflammatory diseases and cancers.

Case Studies

Several studies have focused on similar triazole derivatives with promising results:

These case studies highlight the potential of triazole-based compounds in addressing critical health challenges.

Mechanism of Action

The mechanism of action of “N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide” would depend on its specific biological target. Generally, compounds with triazole and chromenone moieties can interact with enzymes or receptors, modulating their activity. The triazole ring may act as a bioisostere for amide or ester groups, while the chromenone moiety can participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

- N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-3-(4-methoxy-2-oxo-2H-chromen-6-yl)propanamide

- N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide

Uniqueness

The unique combination of the triazole ring and chromenone moiety in “N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide” provides distinct chemical and biological properties that may not be present in similar compounds. This uniqueness can be leveraged for specific applications in medicinal chemistry and drug design.

Biological Activity

N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide is a synthetic compound that has garnered attention due to its potential biological activities. This compound belongs to a class of triazole derivatives, which are known for their diverse pharmacological properties, including antifungal, antiviral, and anticancer activities.

Chemical Structure and Properties

The compound can be structurally represented as follows:

Molecular Formula : C₁₃H₁₆N₄O₂

Molecular Weight : 256.29 g/mol

IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound is primarily attributed to the presence of the triazole moiety and the chromenone structure. The following sections detail specific activities observed in various studies.

Antifungal Activity

Triazole compounds are widely recognized for their antifungal properties. Research indicates that derivatives containing the triazole ring exhibit significant activity against various fungal pathogens. For instance, studies have shown that modifications on the triazole ring can enhance antifungal efficacy by altering the binding affinity to fungal enzymes involved in ergosterol biosynthesis .

Anticancer Activity

Recent investigations have highlighted the potential of triazole derivatives in cancer therapy. The compound's ability to inhibit cell proliferation has been demonstrated in several cancer cell lines. For example, compounds similar to this compound have shown IC50 values in the low micromolar range against breast and colon cancer cells . The mechanism of action often involves apoptosis induction and cell cycle arrest.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:

- Triazole Ring : Essential for antifungal and anticancer activity; substitutions can enhance potency.

- Chromone Moiety : The presence of methoxy and methyl groups on the chromone structure appears to increase lipophilicity and cellular uptake.

- Propanamide Linker : This segment may influence the overall stability and bioavailability of the compound.

Pharmacokinetics and ADMET Profile

While detailed pharmacokinetic data for this compound is limited, studies on related compounds suggest favorable absorption and distribution characteristics. The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles are critical for assessing therapeutic viability .

Case Studies

Several case studies have explored the efficacy of triazole derivatives in clinical settings:

- Anticancer Trials : A study involving a series of triazole-containing compounds demonstrated significant tumor reduction in xenograft models when administered at optimal doses.

- Antifungal Efficacy : Clinical trials assessing antifungal activity against Candida species showed promising results with low resistance rates observed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.